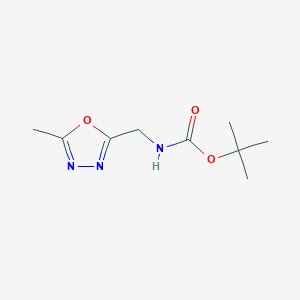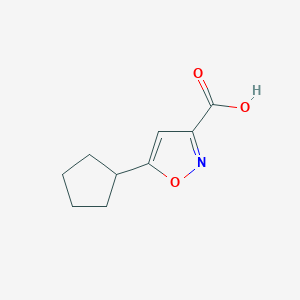
5-Cyclopentyl-isoxazole-3-carboxylic acid
Overview
Description
5-Cyclopentyl-isoxazole-3-carboxylic acid is a compound that belongs to the class of isoxazoles . Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom next to a nitrogen . The specific compound, this compound, has a cyclopentyl group attached to the 5th position of the isoxazole ring and a carboxylic acid group attached to the 3rd position .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered isoxazole ring with a cyclopentyl group attached to the 5th position and a carboxylic acid group attached to the 3rd position . The presence of the labile N–O bond in the isoxazole ring allows for various transformations .Chemical Reactions Analysis
Isoxazoles, including this compound, are known to undergo a variety of chemical reactions. Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . Meanwhile, the azirine intermediate can react with nucleophiles, especially carboxylic acids .Scientific Research Applications
Synthesis and Reactivity in Preparative Chemistry
5-Cyclopentyl-isoxazole-3-carboxylic acid and related compounds serve as vital intermediates in the synthesis of heterocyclic compounds. These heterocycles are key in the total synthesis of natural products, pharmaceuticals, and agrochemicals. Specifically, the methodology allows for the preparation of pharmacologically active isoxazoles in high yields, showcasing the compound's significance in synthetic strategies targeting isoxazoles, especially five-membered heterocycles like isoxazoles and isoxazolines (Vitale & Scilimati, 2013).
Biomimetic Synthesis
Efficient, high-yielding synthesis methods have been developed for certain isoxazole-4-carboxylic esters, which are utilized as starting materials in the biomimetic synthesis of natural compounds like α-cyclopiazonic acid. This underlines the compound's role in facilitating the synthesis of complex natural products through biomimetic strategies (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Versatile Synthesis of Pyrazoles and Isoxazoles
Methods have been developed for the synthesis of highly substituted, isomeric pyrazoles or isoxazoles using this compound derivatives. The process highlights the compound's role in the synthesis of heterocyclic compounds with potential pharmaceutical and industrial applications (Shen, Shu, & Chapman, 2000).
Environmental Friendly Synthetic Methods
New, eco-friendly synthetic methods have been reported for the synthesis of diarylisoxazoles and isoxazole-carboxylic acids, using compounds like this compound. These methods are advantageous due to their environmentally benign reaction conditions and non-toxicity, contributing to sustainable chemistry practices (Desai, Naik, & Dhumaskar, 2014).
Potential in Immunomodulation and Autoimmune Diseases
Derivatives of this compound have been studied for their immunomodulatory properties. These derivatives can potentially modulate lymphocyte subsets and enhance humoral immune responses, indicating their possible use in treating autoimmune diseases or as vaccine adjuvants (Drynda, Obmińska-Mrukowicz, Mączyński, & Ryng, 2015).
Peptide Bond Replacements and Mimetics
3-(1-Aminoalkyl)isoxazole-4-carboxylic acids, related to this compound, have been synthesized and used as peptide bond replacements, contributing to the development of peptide mimetics. This indicates the compound's role in the advancement of peptide chemistry and drug development (Jones, Hollis, & Iley, 2000).
Safety and Hazards
Future Directions
Isoxazoles, including 5-Cyclopentyl-isoxazole-3-carboxylic acid, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic methods, exploring their biological activity, and their potential applications in medicinal chemistry .
Mechanism of Action
Mode of Action
Isoxazole derivatives are known to interact with their targets through numerous non-covalent interactions
Biochemical Pathways
Isoxazole derivatives are known to exhibit various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The specific pathways affected by this compound and their downstream effects would need further investigation.
Result of Action
Given the known biological activities of isoxazole derivatives, it can be hypothesized that this compound may have similar effects . .
properties
IUPAC Name |
5-cyclopentyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)7-5-8(13-10-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTFQUOPSNNCTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398627.png)

![1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398629.png)
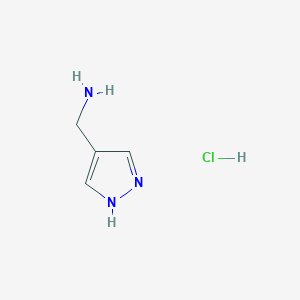

![Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398633.png)
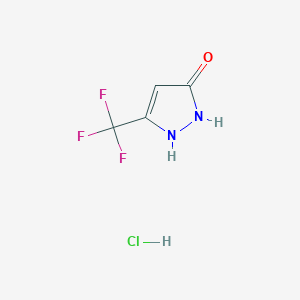

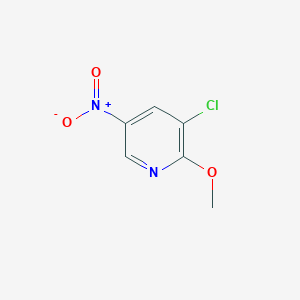

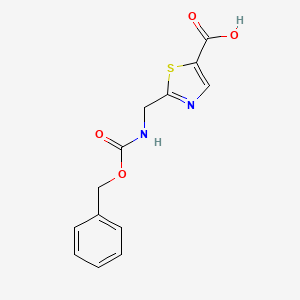
![3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398642.png)
